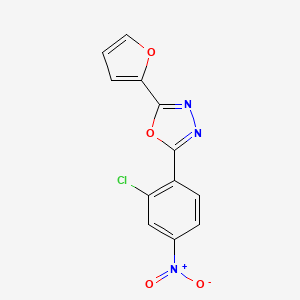![molecular formula C17H18N2O2S B5854589 methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)
methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate, also known as MBAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate has been the subject of various scientific research studies due to its potential applications in different fields. For instance, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate has also been studied for its potential use as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis, and to disrupt the cell membrane integrity of bacteria.
Biochemical and Physiological Effects
methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation. In bacteria, it has been shown to disrupt cell membrane integrity, leading to cell death. methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anticancer and antimicrobial properties. However, methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate. One potential area of investigation is its use as a therapeutic agent for cancer and bacterial infections. Further studies are needed to determine the optimal dosage and administration route for methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate, as well as its potential side effects. Additionally, future research could focus on the development of more efficient synthesis methods for methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate and the identification of other potential applications for this compound.
Conclusion
In conclusion, methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate as a therapeutic agent and to identify new applications for this compound.
Méthodes De Synthèse
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate can be synthesized through a multistep process that involves the reaction of 4-aminophenylacetic acid with benzyl isothiocyanate to form 4-{[(benzylamino)carbonothioyl]amino}phenylacetic acid. This intermediate is then methylated using dimethyl sulfate to yield methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate.
Propriétés
IUPAC Name |
methyl 2-[4-(benzylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-21-16(20)11-13-7-9-15(10-8-13)19-17(22)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIOQXMSFCCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)



![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
